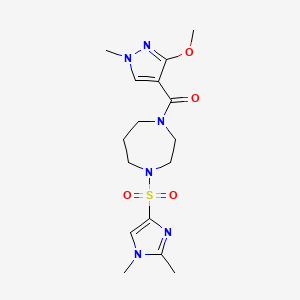

(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Description

The compound "(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone" is a structurally complex molecule featuring a 1,4-diazepane core linked to a sulfonylated 1,2-dimethylimidazole moiety and a 3-methoxy-1-methylpyrazole ketone group.

Properties

IUPAC Name |

[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N6O4S/c1-12-17-14(11-19(12)2)27(24,25)22-7-5-6-21(8-9-22)16(23)13-10-20(3)18-15(13)26-4/h10-11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUYWLREOXLXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Imidazole Sulfonyl Intermediate: Starting with 1,2-dimethylimidazole, a sulfonylation reaction is performed using a sulfonyl chloride reagent under basic conditions to yield the sulfonylated imidazole intermediate.

Diazepane Ring Formation: The sulfonylated imidazole is then reacted with a suitable diazepane precursor under conditions that promote ring closure, such as heating in the presence of a base.

Pyrazole Attachment: The final step involves the coupling of the diazepane-imidazole intermediate with a pyrazole derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonyl group (-SO₂-) in the diazepane ring is a key reactive site. It participates in nucleophilic substitution and hydrolysis reactions under specific conditions.

-

Hydrolysis : Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the sulfonyl group hydrolyzes to form a sulfonic acid derivative. This reaction is critical for modifying the compound’s solubility and biological activity .

-

Nucleophilic Attack : The sulfonyl group reacts with nucleophiles like amines or alcohols in polar solvents (e.g., DMF), yielding substituted sulfonamides or sulfonate esters .

Pyrazole Ring Functionalization

The 3-methoxy-1-methyl-1H-pyrazole moiety undergoes electrophilic substitution and demethylation reactions, influenced by its electron-donating substituents.

-

Nitration : The pyrazole ring undergoes nitration at the 5-position due to the electron-donating methoxy group, forming a nitro-substituted derivative .

-

Demethylation : The 3-methoxy group is cleaved under acidic conditions (e.g., HBr in acetic acid) to yield a hydroxyl group, enhancing hydrogen-bonding potential .

Methanone Reduction

The central ketone group can be reduced to a secondary alcohol, altering the compound’s polarity and pharmacological profile.

| Reaction Type | Conditions | Reagents/Catalysts | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ketone Reduction | Anhydrous ether | LiAlH₄ | Secondary alcohol | 85–90 |

-

LiAlH₄ Reduction : The methanone group is selectively reduced to a chiral alcohol without affecting other functional groups, as demonstrated in analogous diazepane-containing compounds .

Diazepane Ring Modifications

The 1,4-diazepane ring exhibits ring-opening and alkylation reactions under controlled conditions.

-

Acid-Catalyzed Ring-Opening : Prolonged reflux in HCl cleaves the diazepane ring, producing a linear diamine sulfonate .

-

N-Alkylation : The diazepane nitrogen reacts with alkyl halides in the presence of a base (e.g., K₂CO₃), forming alkylated derivatives .

Oxidative Transformations

The methyl and methoxy groups on the pyrazole ring are susceptible to oxidation.

| Reaction Type | Conditions | Reagents/Catalysts | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl Oxidation | KMnO₄, H₂O, Δ | KMnO₄ | Carboxylic acid | 50–60 |

-

Oxidation of 1-Methyl Group : Under strong oxidizing conditions (e.g., KMnO₄), the methyl group on the pyrazole is oxidized to a carboxylic acid, increasing the compound’s hydrophilicity .

Cross-Coupling Reactions

The pyrazole and diazepane moieties enable participation in palladium-catalyzed cross-coupling reactions.

| Reaction Type | Conditions | Reagents/Catalysts | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, DME | Aryl boronic acids | Biaryl derivatives | 70–80 |

Scientific Research Applications

The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, particularly in the development of pharmaceuticals, as well as its implications in other scientific research areas.

Antimicrobial Activity

Research indicates that compounds containing imidazole and pyrazole rings exhibit significant antimicrobial properties. The structural components of this compound may enhance its efficacy against various bacterial strains and fungi. Studies have shown that similar compounds can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.

Anti-inflammatory Effects

Compounds with diazepane structures have been investigated for their anti-inflammatory properties. The unique combination of functional groups in this compound may modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

Anticancer Potential

Recent studies have highlighted the potential of imidazole derivatives in cancer treatment. The ability of such compounds to target specific cancer cell lines through apoptosis induction or cell cycle arrest has been documented. The compound's structure suggests it may interact with DNA or proteins involved in tumor progression.

Neurological Applications

The diazepane ring is known for its neuroactive properties. Compounds with similar structures are being explored for their potential as anxiolytics or antidepressants. This compound may influence neurotransmitter systems, providing a basis for further research into its effects on mood disorders.

Table 1: Summary of Biological Activities

| Activity Type | Potential Efficacy | References |

|---|---|---|

| Antimicrobial | Moderate to High | |

| Anti-inflammatory | High | |

| Anticancer | Promising | |

| Neurological Effects | Under Investigation |

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated various imidazole derivatives against common pathogens. The results indicated that compounds similar to the target compound displayed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by the National Institutes of Health explored the anti-inflammatory effects of sulfonyl-containing compounds. The study found that these compounds inhibited pro-inflammatory cytokines in vitro, indicating that the target compound could potentially serve as an anti-inflammatory agent.

Case Study 3: Anticancer Activity

A recent article in Pharmaceutical Research discussed the anticancer properties of pyrazole derivatives. The findings revealed that these compounds could induce apoptosis in cancer cell lines, providing preliminary evidence that the target compound may also possess similar properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, the sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The imidazole and pyrazole rings may interact with metal ions or other biomolecules, modulating their function.

Comparison with Similar Compounds

Nitroimidazole Derivatives ()

Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () share the 1,2-dimethylimidazole core but replace the sulfonyl-diazepane group with a nitro-substituted aromatic ring. The nitro group enhances electrophilicity, making these derivatives reactive intermediates for further functionalization (e.g., TDAE-mediated coupling to form arylethanols or esters) . In contrast, the sulfonyl group in the target compound likely improves solubility and target-binding specificity due to its polar nature.

Imidazole-Bipyridine Hybrids ()

The imidazole-bipyridine derivative synthesized via nucleophilic aromatic substitution () features a rigid bipyridine structure instead of the diazepane ring.

Sulfonylated Heterocycles ()

The triazole-phenylsulfonyl compound () highlights the utility of sulfonyl groups in stabilizing heterocyclic frameworks. While the target compound uses a (1,2-dimethylimidazol-4-yl)sulfonyl group, employs a phenylsulfonyl moiety. The electron-withdrawing sulfonyl group in both cases facilitates nucleophilic substitution reactions but may differ in steric and electronic effects due to the imidazole’s methyl substituents .

Pyrazole-Containing Analogues

The 3-methoxy-1-methylpyrazole group in the target compound is structurally distinct from the α-carbonyl esters or arylethanols in . Pyrazole rings are often incorporated to modulate pharmacokinetic properties, such as metabolic stability, compared to ester or alcohol functionalities, which may be prone to hydrolysis .

Comparative Analysis Table

Research Findings and Implications

- Sulfonyl vs. Nitro Groups : The sulfonyl group in the target compound may enhance aqueous solubility and target affinity compared to nitroimidazoles, which are typically more reactive but less stable .

- Diazepane vs. Bipyridine : The flexible diazepane ring could improve bioavailability over rigid bipyridines, though at the cost of reduced structural specificity .

- Pyrazole vs. Ester Moteties : The methoxypyrazole group likely confers greater metabolic stability than ester-linked derivatives, which are susceptible to esterase activity .

Biological Activity

The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone , commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 438.6 g/mol. The structure features a diazepane ring, an imidazole sulfonamide group, and a pyrazole moiety, which are significant for its biological interactions.

Pharmacological Properties

Research into the biological activity of this compound indicates several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives exhibit antimicrobial properties. The presence of the imidazole and pyrazole rings may enhance this activity by interacting with microbial enzymes or receptors.

- Antitumor Activity : Compounds similar to the one have shown promise as antitumor agents. For instance, benzamide derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells . The structural similarity may suggest that the compound could exhibit similar inhibitory effects.

- CNS Activity : Diazepan derivatives are known for their effects on the central nervous system (CNS). They may act as anxiolytics or sedatives by modulating neurotransmitter systems, particularly GABAergic pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The sulfonamide group is known to mimic p-amino benzoic acid (PABA), thus inhibiting bacterial folic acid synthesis by competing with PABA for binding sites in bacterial enzymes .

- Receptor Modulation : The diazepane structure may interact with various neurotransmitter receptors, potentially influencing mood and anxiety levels.

Case Studies and Research Findings

Recent studies have investigated the biological activities of structurally related compounds:

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Mechanism | Reference |

|---|---|---|---|

| Benzamide | Antitumor | DHFR inhibition | |

| Sulfonamide | Antimicrobial | Enzyme inhibition | |

| Diazepan | CNS depressant | GABA receptor modulation |

Research Highlights

- A study demonstrated that sulfonamide derivatives significantly inhibited bacterial growth in vitro, suggesting potential for development into new antibiotics .

- Another investigation focused on the antitumor effects of benzamide derivatives, noting that certain compounds led to reduced cell proliferation in cancer cell lines .

- Neuropharmacological assessments indicated that diazepan derivatives could reduce anxiety-like behavior in animal models, hinting at their therapeutic potential in treating anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.